REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.C([O-])(=O)C.[Na+].[CH2:15]([O:17][C:18](=[O:30])[C:19](=[N:28]O)[C:20](=O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH3:16].ClCCl>C(O)(=O)C.[Zn]>[CH3:5][C:3]1[NH:28][C:19]([C:18]([O:17][CH2:15][CH3:16])=[O:30])=[C:20]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:2]=1[C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
72.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
98 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C1=CC=CC=C1)=O)=NO)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
petroleum ether
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
49 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring over a period of 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
some precipitation
|
Type
|
TEMPERATURE
|
Details
|
The temperature increased to 90° C. during the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was then maintained at 60-75° C. for 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was then stirred at 60 to 75° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was azeotroped with toluene (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
to remove residual acetic acid
|
Type
|
ADDITION
|
Details
|
Water (2 L) and ethyl acetate (300 mL) were added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred until two clear phases
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed successively with water (2×250 mL), saturated bicarbonate solution (2×250 mL), water (2×100 mL), brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a gummy residue
|
Type
|
ADDITION
|
Details
|
was added to the solid and it
|
Type
|
STIRRING
|
Details
|
was stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting free-flowing solid was filtered off
|
Type
|
WASH
|
Details
|
washed with chilled petroleum ether (100 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=C(N1)C(=O)OCC)C1=CC=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |